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molecular formula C6H4N2O3 B179673 4-Nitropicolinaldehyde CAS No. 108338-19-8

4-Nitropicolinaldehyde

Cat. No. B179673
M. Wt: 152.11 g/mol
InChI Key: XWFNGAKFHUOJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902193B2

Procedure details

To cooled solution of oxalyl chloride (0.533 g, 4.18 mmol) in DCM (2 mL) at −78° C. under nitrogen was added dimethyl sulfoxide (0.593 mL, 8.37 mmol) dropwise. After 30 minutes (4-nitro-pyridin-2-yl)-methanol (17)(0.129, 0.837 mmol) in DCM (2 mL) was added dropwise maintaining temperature at −78° C. After 2 hours the mixture was warmed to −55° C. Triethylamine (1.74 mL, 12.55 mmol) was then added and the mixture allowed to warm to room temperature over 2 hours. Brine (10 mL) was then added and the mixture extracted with DCM (4×10 mL). The combined organics were then dried over MgSO4 and concentrated in vacuo to an oil. The material was used directly without need for purification assuming quantitative conversion.
Quantity
0.533 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.593 mL
Type
reactant
Reaction Step Two
Quantity
0.837 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.74 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N+:11]([C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH2:20][OH:21])[CH:15]=1)([O-:13])=[O:12].C(N(CC)CC)C>C(Cl)Cl.[Cl-].[Na+].O>[N+:11]([C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH:20]=[O:21])[CH:15]=1)([O-:13])=[O:12] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.533 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.593 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.837 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the mixture was warmed to −55° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The material was used directly without need for purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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